molecular formula C8H19NOS B13219984 Imino(2-methylbutyl)(propan-2-yl)-lambda6-sulfanone

Imino(2-methylbutyl)(propan-2-yl)-lambda6-sulfanone

Cat. No.: B13219984
M. Wt: 177.31 g/mol
InChI Key: VTPPOTNGWGKEDD-UHFFFAOYSA-N
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Description

Imino(2-methylbutyl)(propan-2-yl)-lambda6-sulfanone is a complex organic compound with a unique structure that includes an imino group, a 2-methylbutyl chain, and a propan-2-yl group attached to a lambda6-sulfanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imino(2-methylbutyl)(propan-2-yl)-lambda6-sulfanone typically involves multiple steps, starting with the preparation of the imino group and the subsequent attachment of the 2-methylbutyl and propan-2-yl groups. Common synthetic routes include:

    Formation of the Imino Group: This step involves the reaction of an amine with a carbonyl compound under acidic or basic conditions to form the imino group.

    Attachment of the 2-Methylbutyl Chain: This can be achieved through alkylation reactions, where the imino group reacts with a 2-methylbutyl halide in the presence of a base.

    Attachment of the Propan-2-yl Group: Similar to the previous step, this involves the reaction of the imino group with a propan-2-yl halide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Imino(2-methylbutyl)(propan-2-yl)-lambda6-sulfanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the imino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, thiols, and amines in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Imino(2-methylbutyl)(propan-2-yl)-lambda6-sulfanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Imino(2-methylbutyl)(propan-2-yl)-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological molecules, while the sulfanone core can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imino(2-methylbutyl)(propan-2-yl)-lambda6-sulfanone is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Biological Activity

Imino(2-methylbutyl)(propan-2-yl)-lambda6-sulfanone, also known by its CAS number 2060032-87-1, is a compound that has garnered attention for its potential biological activities. This article explores the compound's structure, properties, and biological effects based on available research data.

Chemical Structure and Properties

  • Molecular Formula : C₉H₂₁NOS
  • Molecular Weight : 191.34 g/mol
  • Chemical Structure : The compound contains a sulfanone group, which is characterized by the presence of sulfur and oxygen within a cyclic structure.

Biological Activity

The biological activity of this compound has been primarily investigated in the context of antimicrobial properties. The following sections detail relevant findings from various studies.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study highlighted its efficacy against various bacterial strains, suggesting that it may inhibit bacterial growth through mechanisms such as:

  • Intracellular Inhibition : The compound may disrupt essential cellular processes within bacteria, leading to cell death.
  • Bactericidal Action : It has been noted for its potential to kill bacteria rather than merely inhibiting their growth .

Case Studies

  • Study on Sulfoximines :
    A comprehensive review on sulfoximines, including compounds related to this compound, emphasized their structural diversity and biological applications. It was noted that modifications in the side chains significantly affect their antimicrobial potency .
  • Patent Literature :
    Patent CA2512582C describes a series of compounds with similar structures to this compound, asserting their utility as antibacterial agents. The patent details specific testing methods and results demonstrating effective inhibition against common pathogens .

Research Findings Summary

Study/SourceFindings
Review on Sulfoximines Compounds exhibit diverse structures with significant antimicrobial properties.
Patent CA2512582C Demonstrated bactericidal activity against various bacterial strains.
PubChem Compounds similar to this compound show potential for further development in medicinal chemistry.

Properties

Molecular Formula

C8H19NOS

Molecular Weight

177.31 g/mol

IUPAC Name

imino-(2-methylbutyl)-oxo-propan-2-yl-λ6-sulfane

InChI

InChI=1S/C8H19NOS/c1-5-8(4)6-11(9,10)7(2)3/h7-9H,5-6H2,1-4H3

InChI Key

VTPPOTNGWGKEDD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CS(=N)(=O)C(C)C

Origin of Product

United States

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